Cathepsin L vs. Cathepsin S Inactivation Selectivity
Z-Phe-Tyr(tBu)-diazomethylketone exhibits a Kinact of 200,000 M⁻¹s⁻¹ for cathepsin L versus only 30 M⁻¹s⁻¹ for cathepsin S, representing an approximately 6,700-fold selectivity for cathepsin L. This is in stark contrast to the cathepsin S-directed probe Z-Val-Val-Nle-CHN₂, which is over 300-fold more effective in inactivating cathepsin S than cathepsin L [1]. In a separate study, Z-Phe-Tyr(tBu)-diazomethylketone was reported to be approximately 10⁴ (10,000)-fold more effective against cathepsin L than cathepsin S [2].
| Evidence Dimension | Second-order inactivation rate constant (Kinact) and fold-selectivity for cathepsin L over cathepsin S |
|---|---|
| Target Compound Data | Kinact = 200,000 M⁻¹s⁻¹ (cathepsin L); ~10⁴-fold selectivity over cathepsin S |
| Comparator Or Baseline | Z-Val-Val-Nle-CHN₂ (cathepsin S-directed): >300-fold more effective against cathepsin S than L; Z-Phe-Tyr(tBu)-diazomethylketone Kinact for cathepsin S = 30 M⁻¹s⁻¹ |
| Quantified Difference | Target compound is ~6,700–10,000-fold selective for cathepsin L over cathepsin S; comparator Z-Val-Val-Nle-CHN₂ has opposite selectivity (>300-fold for S over L) |
| Conditions | In vitro enzyme inactivation assays at pH 6.5, 25°C; purified human cathepsins L and S |
Why This Matters
For experiments requiring unambiguous attribution of a phenotype to cathepsin L rather than cathepsin S, this ~10,000-fold selectivity window prevents the confounding dual inhibition seen with less selective probes.
- [1] Shaw, E., Mohanty, S., Colic, A., Stoka, V., & Turk, V. (1993). The affinity-labelling of cathepsin S with peptidyl diazomethyl ketones. Comparison with the inhibition of cathepsin L and calpain. FEBS Letters, 334(3), 340–342. View Source
- [2] Kirschke, H., Wikstrom, P., & Shaw, E. (1988). Active center differences between cathepsins L and B: The S1 binding region. FEBS Letters, 228(1), 128–130. View Source
